molecular formula C14H12N2O4 B6391011 MFCD18317812 CAS No. 1261923-00-5

MFCD18317812

Cat. No.: B6391011
CAS No.: 1261923-00-5
M. Wt: 272.26 g/mol
InChI Key: YMCZNGBZHIWERF-UHFFFAOYSA-N
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Description

MFCD18317812 (CAS: 918538-05-3) is a heterocyclic organic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its IUPAC name is 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine, featuring a fused pyrrole-triazine backbone substituted with two chlorine atoms at positions 2 and 3. The compound’s structural uniqueness lies in its planar aromatic system and electron-deficient nitrogen-rich core, which contributes to its reactivity in medicinal chemistry and materials science applications. Key physicochemical properties include:

  • Boiling Point: 325–330°C (estimated)
  • Hydrogen Bond Acceptors/Donors: 3/0
  • Topological Polar Surface Area (TPSA): 41.5 Ų
  • Log S (ESOL): -2.47 (indicating moderate aqueous solubility) .

It is classified as a warning substance under hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

2-amino-5-(4-methoxycarbonylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-14(19)9-4-2-8(3-5-9)11-7-16-12(15)6-10(11)13(17)18/h2-7H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCZNGBZHIWERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687786
Record name 2-Amino-5-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-00-5
Record name 2-Amino-5-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317812 typically involves a multi-step process that includes the formation of key intermediates. One common synthetic route starts with the reaction of a primary amine with a carboxylic acid derivative under acidic conditions to form an amide. This intermediate is then subjected to further reactions, such as cyclization or functional group modifications, to yield the final product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and automated systems to maintain consistent quality. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: MFCD18317812 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, nucleophiles like sodium azide for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

MFCD18317812 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD18317812 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Compound A : 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS: 134234-34-3)

  • Molecular Formula : C₉H₁₀ClN₃
  • Molecular Weight : 195.65 g/mol
  • Key Differences: Substituent: Isopropyl group at position 5 enhances steric bulk, reducing reactivity in nucleophilic substitution reactions compared to this compound. Log S (ESOL): -2.89 (lower solubility due to hydrophobic isopropyl group). Bioactivity: Higher Leadlikeness score (0.72 vs.

Compound B : 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1761-61-1)

  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Key Differences :
    • Core Structure: Pyrazolo-pyridine system vs. pyrrolo-triazine, altering electron distribution and hydrogen-bonding capacity.
    • Hazard Profile : Less severe (H302: harmful if swallowed) compared to this compound’s multi-organ irritation risks .

Functional Analogs

Compound C : 5-Cyclobutyl-1H-pyrazol-3-amine (CAS: 1353866-69-6)

  • Application : Intermediate in kinase inhibitor synthesis.
  • Comparison :
    • Synthetic Accessibility : Score of 2.91 (easier to synthesize than this compound’s 3.45).
    • Thermal Stability : Decomposes at 200°C vs. This compound’s stability up to 300°C .

Data Tables

Table 1: Physicochemical Properties Comparison

Property This compound Compound A Compound B
Molecular Weight (g/mol) 188.01 195.65 201.02
Log S (ESOL) -2.47 -2.89 -2.63
TPSA (Ų) 41.5 38.7 45.9
Bioavailability Score 0.55 0.72 0.68
Hazard Codes H315, H319, H335 H302 H315, H319

Research Findings and Limitations

  • Reactivity : this compound’s electron-deficient core facilitates electrophilic substitution but limits stability under basic conditions, unlike Compound A’s isopropyl-stabilized analog .
  • Pharmacological Potential: While Compound C shows superior synthetic accessibility, this compound’s higher thermal stability makes it preferable for high-temperature industrial processes .
  • Limitations : Structural alerts (PAINS) and moderate solubility restrict this compound’s utility in drug discovery without further derivatization .

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